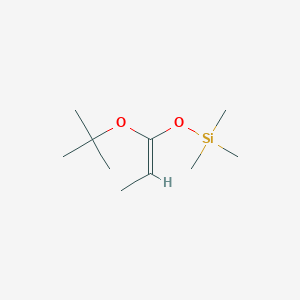

(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is a silicon-containing organic molecule that is characterized by the presence of tert-butoxy and trimethylsilyloxy groups attached to a propene backbone. This structure suggests potential reactivity typical of alkenes, such as participation in cycloaddition reactions, as well as the unique reactivity conferred by the silyl ether functionalities.

Synthesis Analysis

The synthesis of related silicon-containing compounds has been explored in various studies. For instance, the generation of 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole from a bis(trimethylsilyl)-1H-pyrrole precursor demonstrates the utility of silicon-based reagents in the synthesis of reactive intermediates and cyclic structures . Similarly, the stereoselective synthesis of (E)- and (Z)-2-alkenyltrimethylsilanes from 1,2-epoxy-1,3-bis(trimethylsilyl)propane via Peterson olefination reactions indicates the versatility of silicon reagents in achieving stereochemical control in the synthesis of alkenylsilanes .

Molecular Structure Analysis

While the specific molecular structure of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is not directly discussed in the provided papers, the structural characterization of related organosilicon compounds can provide insights. For example, the study of bis(trimethylsilyl)-1,3-propene as a precursor for silyl-1-butadienes and their complexation with various metal carbonyls suggests that the trimethylsilyl groups can significantly influence the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of silicon-containing alkenes is well-documented. For instance, 2-trimethylsilylmethyl-1,3-butadiene undergoes reactions with various electrophiles to yield isoprenylated compounds and participates in Diels-Alder reactions, demonstrating the potential of silicon-substituted alkenes to engage in a wide range of chemical transformations . Electrochemical oxidation of 1-trimethylsilyl-1,3-dienes to produce α,β-unsaturated aldehydes further exemplifies the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene can be inferred from studies on similar organosilicon compounds. For example, the hydrolysis of tri-tert-butylaluminum to form tert-butyl-substituted alumoxanes provides information on the behavior of tert-butyl groups in the presence of hydrolytic conditions . The generation and transformation of unstable silicon-containing intermediates, such as 2-tert-butyl-1,1-bis(trimethylsilyl)-silene, reveal the sensitivity of these compounds to steric effects and the influence of substituents on their stability .

Scientific Research Applications

Application in Catalyst Performance Improvement

(Busico et al., 2003) detailed the improvement of catalyst performance by trapping "free" trimethylaluminum in methylalumoxane (MAO) solutions. This study showcases the application of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in enhancing the performance of olefin polymerization catalysts.

Synthesis of γ-Alkylidenetetronic Acids

(Nguyen et al., 2013) introduced a novel approach to γ-alkylidenetetronic acids, which involves using (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in a [3+2] cyclization process with oxalyl chloride.

Investigation in Radical Reactions

(Das et al., 1981) explored the reaction of tert-butoxy radicals with phenols, shedding light on the utility of compounds like (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in understanding radical reactions.

Study of Rate Constants in Radical Additions

(Knuhl et al., 2001) reported on the rate constants for the addition of 1-[(tert-butoxy)carbonyl]ethyl radical to alkenes, which is relevant to understanding the reactivity of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in similar contexts.

Investigation of Silyl-Substituted Silenes

(Krempner et al., 1994) researched the formation and transformation of silyl-substituted silenes, which can include derivatives of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene.

Synthesis of Polyol Chains

(Rychnovsky et al., 1999) utilized a compound similar to (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene for the convergent synthesis of a polyol chain, demonstrating its potential in complex organic syntheses.

Safety And Hazards

“(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene” is flammable and can cause skin and eye irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces; wearing protective gloves, eye protection, and face protection; and washing skin thoroughly after handling . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name |

trimethyl-[(E)-1-[(2-methylpropan-2-yl)oxy]prop-1-enoxy]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-8-9(11-10(2,3)4)12-13(5,6)7/h8H,1-7H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYHIAHTMZIVKY-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(OC(C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\OC(C)(C)C)/O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene | |

CAS RN |

72658-10-7 |

Source

|

| Record name | (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)